N-{3-[1-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
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Overview
Description
N-{3-[1-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide: is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a dihydropyrazole ring, a nitrophenyl group, and a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[1-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Dihydropyrazole Ring: This step involves the reaction of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions to form the dihydropyrazole ring.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, where the dihydropyrazole intermediate is treated with a nitrating agent such as nitric acid.
Acetylation: The acetyl group is introduced by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Sulfonamide Formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine to form the methanesulfonamide moiety.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl and nitrophenyl groups, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the nitrophenyl group to convert it into an amino group using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonamide moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, catalytic hydrogenation, mild acidic or basic conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products Formed:
Oxidation: Formation of carboxylic acids or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted sulfonamides or thiol derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Material Science: It can be incorporated into polymer matrices to enhance their thermal and mechanical properties.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Antimicrobial Activity: It exhibits antimicrobial properties against a range of bacterial and fungal pathogens.
Medicine:
Drug Development: The compound is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Diagnostic Imaging: It can be used as a contrast agent in diagnostic imaging techniques.
Industry:
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-{3-[1-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound exerts its effects by binding to the active site of the target enzyme or receptor, thereby inhibiting its activity. This inhibition can lead to the disruption of key metabolic pathways or cellular processes, resulting in the desired therapeutic or biological effect.
Molecular Targets and Pathways:
Enzymes: The compound targets enzymes involved in metabolic pathways, such as kinases or proteases.
Receptors: It can bind to specific receptors on the cell surface, modulating signal transduction pathways.
Comparison with Similar Compounds
- N-{3-[1-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
- N-[3-[2-acetyl-3-(4-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
- N-[3-[2-acetyl-3-(2-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Uniqueness: The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. The position of the nitrophenyl group and the presence of the methanesulfonamide moiety contribute to its unique reactivity and interaction with molecular targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[3-[2-acetyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S/c1-12(23)21-18(14-6-4-8-16(10-14)22(24)25)11-17(19-21)13-5-3-7-15(9-13)20-28(2,26)27/h3-10,18,20H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOTWWGDUKBXBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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